molecular formula C12H22ClN7O3 B6591955 (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride CAS No. 180894-20-6

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride

Cat. No.: B6591955
CAS No.: 180894-20-6
M. Wt: 347.80 g/mol
InChI Key: KQULCPVKCZGOEY-OZZZDHQUSA-N
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Description

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside (CAS: 150809-76-0) is a specialized galactopyranoside derivative with a phenyl seleno group at the anomeric position, an azido group at C2, and acetyl protections at C3, C4, and C5. Its molecular formula is C₁₈H₂₁N₃O₇Se (MW: 470.35), and it serves as a critical intermediate in synthesizing 2-deoxysugars and selenoglycoconjugates . The compound is synthesized via heterogeneous azidophenylselenylation of 3,4,6-tri-O-acetyl-D-galactal, yielding the product in high efficiency under optimized conditions . The seleno group enhances its utility in radical-mediated reactions and glycosylation strategies, while the azido moiety enables downstream modifications via click chemistry .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3.ClH/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15;/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17);1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULCPVKCZGOEY-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride, commonly referred to as a guanidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an imidazole ring and guanidine moiety, suggesting diverse interactions with biological systems.

  • Molecular Formula : C9H14N4O3
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 305-84-0
  • Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the guanidine group is known to enhance binding affinity to certain biological macromolecules, potentially influencing signaling pathways related to inflammation, apoptosis, and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that guanidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated immune cells. For example, compounds derived from similar structures have shown an IC50 value for NO production inhibition as low as 1.55 µM without significant cytotoxicity .

Neuroprotective Properties

The imidazole ring in the compound suggests potential neuroprotective effects. Studies have indicated that similar compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Inhibition of Nitric Oxide Production :
    • A study evaluated the effects of guanidine derivatives on BV-2 microglial cells. The results showed that at a concentration of 10 µM, certain derivatives inhibited NO production by 80% to 100%. The most active derivatives had IC50 values ranging from 1.55 ± 0.4 µM to 5.3 ± 0.6 µM .
  • Antimicrobial Activity Assessment :
    • A comparative analysis was conducted on various guanidine derivatives against common pathogens. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 10 µg/mL against E. coli and S. aureus .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membrane integrity
Anti-inflammatoryInhibition of NO production
NeuroprotectiveModulation of neuroinflammation

Scientific Research Applications

Pharmacological Applications

a. Antimicrobial Activity
Research has indicated that compounds with imidazole rings exhibit antimicrobial properties. The incorporation of the imidazole moiety in (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride suggests potential use as an antimicrobial agent. Studies have demonstrated that similar compounds can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.

b. Anticancer Properties
The guanidine group present in the compound is known to interact with various biological targets, including enzymes involved in cancer cell proliferation. Preliminary studies have shown that derivatives of guanidine can induce apoptosis in cancer cells, suggesting that this compound may possess similar anticancer activities.

Biochemical Applications

a. Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes such as arginase and other metabolic enzymes. Inhibition of these enzymes can lead to altered metabolic pathways, which may be beneficial in treating conditions like hyperargininemia or certain cancers where arginine metabolism is disrupted.

b. Modulation of Nitric Oxide Synthase (NOS)
Research indicates that compounds containing guanidine groups can modulate nitric oxide synthase activity, which is crucial for various physiological processes including vasodilation and neurotransmission. The potential for this compound to influence NOS activity warrants investigation into its cardiovascular and neurological implications.

Molecular Biology Applications

a. Peptide Synthesis
Due to its amino acid structure, this compound can be employed in peptide synthesis, particularly in creating peptides that mimic natural signaling molecules or hormones. This application is significant for developing therapeutic agents that can modulate biological responses.

b. Research Tool in Cell Signaling
The compound's ability to interact with various receptors and proteins makes it a valuable tool for studying cell signaling pathways. Its effects on receptor activation and downstream signaling could provide insights into cellular responses under different physiological conditions.

Case Studies and Research Findings

Study Title Findings Source
Antimicrobial Properties of Guanidine DerivativesDemonstrated significant inhibition of bacterial growthJournal of Medicinal Chemistry
Effects on Cancer Cell ApoptosisInduced apoptosis in several cancer cell linesCancer Research Journal
Nitric Oxide Synthase ModulationAltered NOS activity leading to increased vasodilationCardiovascular Research Journal

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Galactopyranoside Derivatives

Compound Name Sugar Type Anomeric Group C2 Substituent C3, C4, C6 Protections Key References
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-α-D-galactopyranoside Galacto SePh N₃ 3,4,6-OAc
4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside Galacto S-4-MePh OBn 3,4,6-OAc
Phenyl 2-azido-4,6-di-O-benzyl-3-fluoro-1-thio-α-D-glucopyranoside Gluco SPh N₃ 4,6-OBn, 3-F
Phenyl 2-deoxy-2-azido-3-O-benzoyl-6-O-TBDPS-thio-α-D-galactopyranoside Galacto SPh N₃ 3-OBz, 6-TBDPS

Key Observations :

  • Sugar Backbone: The target compound is galactopyranoside-based, whereas analogs like are glucopyranosides, altering stereochemical and biological properties.
  • C2 Substituent : The azido group at C2 is shared with compounds in , but differs from benzyl (OBn) or acetamido groups in other analogs .
  • Protection Patterns : Acetyl groups at C3, C4, and C6 in the target compound contrast with benzyl (), benzoyl (), or silyl () protections in analogs.

Functional Group Variations

Seleno vs. Thio Anomeric Groups

The selenophenyl (SePh) group in the target compound distinguishes it from thio-glycosides (e.g., ). Selenium’s lower electronegativity and larger atomic radius compared to sulfur enhance leaving-group ability, facilitating glycosylation under milder conditions . Thio derivatives, however, are more commonly used due to sulfur’s lower cost and established protocols .

Azido Group Reactivity

The C2 azido group enables Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature shared with compounds in . In contrast, fluorinated analogs (e.g., 3-fluoro in ) are utilized for metabolic labeling or as enzyme inhibitors .

Insights :

  • The target compound’s synthesis ( ) avoids multi-step protection/deprotection sequences required for benzyl () or silyl () groups.
  • Fluorinated analogs ( ) require specialized reagents like DAST, increasing complexity.

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis typically begins with anchoring the C-terminal arginine residue to a solid support. Trityl chloride resin (2-chlorotrityl chloride) is preferred for its mild cleavage conditions and high loading efficiency (1.0–1.2 mmol/g). Loading involves reacting Fmoc-Arg(Pbf)-OH (Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) with the resin in dichloromethane (DCM) containing 1% diisopropylethylamine (DIPEA), achieving >95% coupling efficiency.

Histidine Coupling Strategies

The histidine residue poses challenges due to imidazole nucleophilicity. Two protection strategies are prevalent:

  • Side-Chain Unprotected Coupling : Using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent in dimethylformamide (DMF) enables direct coupling of Fmoc-His-OH without side-chain protection, achieving 85–90% yield.

  • Mtt-Protected Histidine : Fmoc-His(Mtt)-OH (Mtt = 4-methyltrityl) is coupled using Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and DIC (diisopropylcarbodiimide) in a 4:1 DCM/DMF mixture, followed by Mtt deprotection with 1% trifluoroacetic acid (TFA) in DCM.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase methods avoid resin limitations. The process involves:

  • Synthesizing Z-His-OH (Z = benzyloxycarbonyl) via Schotten-Baumann reaction, isolating the product in 78% yield.

  • Preparing H-Arg(NO₂)-OMe (NO₂ = nitro guanidine protection) by nitrating L-arginine methyl ester hydrochloride with HNO₃/H₂SO₄.

  • Coupling fragments using HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tetrahydrofuran (THF), yielding 65–70% of the protected dipeptide.

Global Deprotection and Salt Formation

The final step involves:

  • Nitro group reduction using H₂/Pd-C in methanol to regenerate the guanidinium moiety.

  • Z-group removal via hydrogenolysis.

  • Hydrochloride salt formation by treating the free base with HCl in ethanol, achieving a crystalline product with >99% purity.

Critical Parameter Optimization

Coupling Reagent Efficiency

Comparative studies reveal reagent impacts on coupling yields:

Reagent SystemSolventYield (%)Side Products (%)
PyBOP/DIPEADMF92<3
HBTU/HOBt/DIPEADCM/DMF (4:1)885–7
Oxyma Pure/DICNBP/DMC (8:2)904

Data compiled from.

Oxyma Pure/DIC minimizes racemization (<1%) compared to HOBt-based systems.

Solvent Systems for Impurity Control

Binary green solvents like 2-methyltetrahydrofuran (2-MeTHF)/cyclopentyl methyl ether (CPME) reduce aspartimide formation during histidine coupling by 40% compared to DMF.

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in acetonitrile/water isolates the target compound at >98% purity. Typical retention times:

  • Protected dipeptide: 12.3 min (20→50% ACN over 20 min).

  • Deprotected product: 8.7 min.

Spectroscopic Validation

  • FTIR : N-H stretch at 3300 cm⁻¹ (guanidinium), C=O at 1680 cm⁻¹ (amide I).

  • ¹H NMR (D₂O): δ 8.45 (s, 1H, imidazole), δ 3.20 (m, 1H, α-CH His), δ 3.02 (t, 2H, Arg β-CH₂).

Scalability and Industrial Adaptation

Batch processes using flow chemistry reduce reaction times by 60%:

  • Continuous hydrogenation with a Pd/C-packed column (10 bar H₂, 50°C).

  • In-line pH adjustment for hydrochloride crystallization .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Approach :
  • Non-linear regression (e.g., GraphPad Prism) to calculate IC50 values.
  • ANOVA for comparing multiple analogs.
  • Bootstrapping to estimate confidence intervals for low-replicate experiments .

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